Monobutyl maleate
Overview
Description
Synthesis Analysis
The synthesis of monobutyl maleate involves esterification reactions catalyzed by various catalysts. Research has shown that catalysts such as amino sulfonic acid, sodium bisulfate monohydrate, solid super acid, and molecular sieves are practical for synthesizing dibutyl maleate, which is closely related to monobutyl maleate (Guan Shi-bin, 2008). Other studies have optimized conditions for synthesis using inorganic composite - solid acid catalysts with esterification degrees above 99% (L. Guan, 2003).
Molecular Structure Analysis
Although specific studies on the molecular structure analysis of monobutyl maleate are not directly mentioned, the structure of related compounds like dibutyltin maleate has been characterized using techniques such as ICP, GPC, 1H NMR, FT IR, and elemental analysis (Li Yunqiao, 1997). These methodologies are applicable for analyzing the molecular structure of monobutyl maleate as well.
Chemical Reactions and Properties
Monobutyl maleate participates in various chemical reactions, including copolymerization and catalytic synthesis. It has been used in the synthesis of copolymers, indicating its reactivity and utility in polymer science (C. Găină & V. Gaina, 2009). Its synthesis catalyzed by heteropoly acid showcases its versatility in chemical synthesis (Jiang Wei, 2000).
Physical Properties Analysis
The physical properties of monobutyl maleate, such as solubility and thermal behavior, are important for its application in various domains. Studies on related compounds provide insights into these properties, with copolymers characterized by solubility and thermal analysis (C. Găină & V. Gaina, 2009).
Chemical Properties Analysis
Monobutyl maleate's chemical properties, including its reactivity in esterification and polymerization reactions, have been a subject of study. The use of various catalysts to synthesize monobutyl maleate derivatives with high yield underlines its chemical versatility (Wan Shun-mei, 2006). Additionally, the synthesis of mono and difunctional oligoisobutylenes by reaction with maleic anhydride indicates its potential for modification and utility in creating new materials (M. Tessier & E. Maréchal, 1984).
Scientific Research Applications
1. Toxicological Evaluation
Monobutyl maleate, identified as an ester of maleic acid, has been the subject of toxicological evaluations. A study by Bell et al. (2007) investigated the nephrotoxicity potential of n-butyl maleate (another name for monobutyl maleate) in rats. It was found that significant elevations in organ weights occurred at high doses, although no histopathological changes were observed in the kidneys. The study concluded that renal perturbation induced by n-butyl maleate was mild compared to maleic acid-induced renal toxicity (Bell et al., 2007).
2. Copolymerization Studies
Monobutyl maleate has been studied in the context of polymer science, particularly in the copolymerization of isoprene with maleic acid monoesters. Nanu and Andrei (1974) researched the reactivity ratios in the copolymerization process, observing the effects of different monoesters, including monobutyl maleate. They found that these systems are typical cases of heterocopolymerization, contributing to the understanding of polymer chemistry (Nanu & Andrei, 1974).
3. Use in Esterification Processes
Monobutyl maleate's role in industrial processes, such as the production of perfumery esters, paints, adhesives, and copolymers, has been explored. Mulay and Rathod (2017) studied the esterification of maleic acid and butanol, testing the efficacy of heterogeneous catalysts in synthesizing dibutyl maleate, highlighting the chemical's industrial significance (Mulay & Rathod, 2017).
4. Environmental Impact and Emissions Reduction
Research by Litzinger et al. (2000) investigated the effects of oxygenated compounds, including dibutyl maleate, on emissions from diesel engines. The study found that these compounds, likely inclusive of monobutyl maleate, effectively reduced particulate emissions, suggesting environmental applications in emission control (Litzinger et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-4-butoxy-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10)/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOVMEACOLCUCK-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027337 | |
Record name | Butyl hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monobutyl maleate | |
CAS RN |
925-21-3, 68186-71-0 | |
Record name | Monobutyl maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monobutyl maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2Z)-, butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068186710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2Z)-, 1-butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyl hydrogen maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOBUTYL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2LD7FVO1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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